molecular formula C18H18N2O4S B5499649 N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide

N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide

Cat. No. B5499649
M. Wt: 358.4 g/mol
InChI Key: HNGQJGKUPFPIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide, also known as Fura-2-AM, is a fluorescent dye that is widely used in scientific research. It is a cell-permeable ester that can be hydrolyzed by intracellular esterases to release the active form of the dye, Fura-2. Fura-2 is a calcium-sensitive indicator that can be used to measure intracellular calcium levels in living cells.

Mechanism of Action

N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide works by binding to calcium ions in the cytoplasm of living cells. When calcium ions bind to Fura-2, the dye undergoes a conformational change that alters its fluorescence properties. Specifically, Fura-2 emits light at a different wavelength when it is bound to calcium ions compared to when it is not bound. By measuring the ratio of fluorescence at two different wavelengths, researchers can determine the intracellular calcium concentration.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide has no known biochemical or physiological effects on living cells. It is a non-toxic dye that is rapidly hydrolyzed by intracellular esterases to release the active form of the dye, Fura-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide is its high sensitivity and specificity for calcium ions. It can detect changes in intracellular calcium levels with high temporal and spatial resolution. Additionally, N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide can be used in a wide range of cell types and experimental conditions.
However, there are also limitations to the use of N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide. One limitation is that it requires specialized equipment, such as a fluorescence microscope or plate reader, to measure the fluorescence signal. Additionally, N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide is not suitable for long-term experiments, as the dye is rapidly hydrolyzed by intracellular esterases.

Future Directions

There are many potential future directions for research involving N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide. One area of interest is the development of new calcium-sensitive dyes with improved properties, such as increased sensitivity or longer half-life. Another area of interest is the use of N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide in studies of calcium signaling in disease states, such as cancer or neurodegenerative disorders. Finally, there is potential for the use of N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide in drug discovery, as changes in intracellular calcium signaling are often associated with the efficacy of drugs.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide involves several steps. The first step is the synthesis of 2-methyl-N-(8-quinolinylsulfonyl)propanamide, which is then reacted with 2-furylmethyl chloride to form N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide. The final step involves the esterification of the compound with acetoxymethyl ester to form N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide.

Scientific Research Applications

N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide has a wide range of applications in scientific research. It is commonly used in studies of intracellular calcium signaling, which plays a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. N-(2-furylmethyl)-2-methyl-N-(8-quinolinylsulfonyl)propanamide can be used to measure changes in intracellular calcium levels in response to various stimuli, such as hormones, neurotransmitters, and drugs.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-N-quinolin-8-ylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-13(2)18(21)20(12-15-8-5-11-24-15)25(22,23)16-9-3-6-14-7-4-10-19-17(14)16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGQJGKUPFPIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=CC=CO1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-methyl-N-quinolin-8-ylsulfonylpropanamide

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